Cas no 82311-69-1 (3-Bromo-L-phenylalanine)

3-Bromo-L-phenylalanine structure
3-Bromo-L-phenylalanine structure
اسم المنتج:3-Bromo-L-phenylalanine
كاس عدد:82311-69-1
وسط:C9H10BrNO2
ميغاواط:244.085201740265
MDL:MFCD06659110
CID:60424
PubChem ID:2762259

3-Bromo-L-phenylalanine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (S)-2-Amino-3-(3-bromophenyl)propanoic acid
    • 3-Bromo-L-phenylalanine
    • 3-Br-L-Phe-OH
    • H-Phe(3-Br)-OH
    • L-3-Bromophe
    • L-3-Bromophenylalanine
    • (2S)-2-amino-3-(3-bromophenyl)propanoic acid
    • (L)-3-Bromophenyl alanine
    • 3-Br-Phe-OH
    • 3-Bromo-L-phenylalanine (ACI)
    • (S)-2-Amino-3-(3-bromophenyl)propanoicacid
    • HY-W008183
    • PD196538
    • 82311-69-1
    • L-Phenylalanine, 3-bromo-
    • CS-W008183
    • DTXSID50376126
    • (S)-2-AMINO-3-(3-BROMOPHENYL)PROPIONIC ACID
    • 3-Bromo-L-phenylalanine, 95%
    • 6CV
    • FS-1311
    • EN300-384090
    • 3-bromo-phenylalanine
    • AMY4445
    • L-3-BR-PHE-OH
    • AC-5854
    • A5332
    • CHEMBL3809682
    • J-300373
    • SCHEMBL44027
    • (L)-Bromophenyl alanine
    • GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • AKOS012010389
    • (S)-2-amino-3-(3-bromophenyl)propanoic acid;(S)-3-(3-BROMOPHENYL)-BETA-ALANINE
    • MFCD06659110
    • DB-068233
    • DA-49571
    • 3-Bromophenylalanine
    • MDL: MFCD06659110
    • نواة داخلي: 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • مفتاح Inchi: GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • ابتسامات: C(C1C=CC=C(Br)C=1)[C@H](N)C(=O)O

حساب السمة

  • نوعية دقيقة: 242.98949g/mol
  • تهمة السطحية: 0
  • XLogP3: -0.8
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • تدوير ملزمة العد: 3
  • النظائر كتلة واحدة: 242.98949g/mol
  • النظائر كتلة واحدة: 242.98949g/mol
  • طوبولوجي سطح القطب: 63.3Ų
  • عدد الذرات الثقيلة: 13
  • تعقيدات: 187
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1

الخصائص التجريبية

  • كثيف: 1.588
  • نقطة انصهار: 227-232°C
  • نقطة الغليان: 368.4°C at 760 mmHg
  • نقطة الوميض: 368.4 °C at 760 mmHg
  • معامل توزيع المياه: Slightly soluble in water.
  • بسا: 63.32000
  • لوغب: 2.10380
  • دوران محددة: +5° (c=4 in 1N NaOH)

3-Bromo-L-phenylalanine أمن المعلومات

3-Bromo-L-phenylalanine بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3-Bromo-L-phenylalanine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-384090-0.5g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
0.5g
$19.0 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027730-250mg
3-Bromo-L-phenylalanine
82311-69-1 97%
250mg
¥1007 2021-08-25
ChemScence
CS-W008183-10g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
10g
$47.0 2022-04-26
eNovation Chemicals LLC
D628804-25g
3-Bromo-L-phenylalanine
82311-69-1 97%
25g
$1200 2024-06-05
abcr
AB280404-100 g
3-Bromo-L-phenylalanine, 95%; .
82311-69-1 95%
100g
€791.50 2022-06-11
abcr
AB280404-5g
3-Bromo-L-phenylalanine, 95% (H-L-Phe(3-Br)-OH); .
82311-69-1 95%
5g
€86.90 2024-04-15
Enamine
EN300-384090-50.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
50.0g
$339.0 2024-06-05
Enamine
EN300-384090-100.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
100.0g
$602.0 2024-06-05
AAPPTec
UHF166-1g
H-Phe(3-Br)-OH
82311-69-1
1g
$100.00 2024-07-19
Apollo Scientific
OR925479-5g
3-Bromo-L-phenylalanine
82311-69-1 97%
5g
£32.00 2025-02-20

3-Bromo-L-phenylalanine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
المراجع
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  3 min, 45 - 50 °C
1.2 Reagents: Acetic acid ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
المراجع
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
المراجع
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
المراجع
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
2.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
المراجع
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Chymotrypsin Solvents: Water
المراجع
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
المراجع
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Piperidine Solvents: Pyridine ;  80 - 180 min, reflux
2.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
2.2 5 min, 99 °C
المراجع
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Catalysts: Chymotrypsin Solvents: Water
المراجع
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
المراجع
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Benzene ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Catalysts: Chymotrypsin Solvents: Water
المراجع
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Ammonium formate Solvents: Ethanol ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
المراجع
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
المراجع
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Ammonium carbamate Solvents: Water ;  24 h, pH 9.9, 30 °C
المراجع
Intensified biocatalytic production of enantiomerically pure halophenylalanines from acrylic acids using ammonium carbamate as the ammonia source
Weise, Nicholas J.; et al, Catalysis Science & Technology, 2016, 6(12), 4086-4089

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
المراجع
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

3-Bromo-L-phenylalanine Raw materials

3-Bromo-L-phenylalanine Preparation Products

3-Bromo-L-phenylalanine الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:82311-69-1)3-Bromo-L-phenylalanine
A840298
نقاء:99%
كمية:100g
الأسعار ($):219.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:82311-69-1)3-Bromo-L-phenylalanine
sfd6423
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار